molecular formula C21H25Cl2N5O4 B2770182 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 923131-82-2

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2770182
CAS RN: 923131-82-2
M. Wt: 482.36
InChI Key: YKYVPYKPZZDRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H25Cl2N5O4 and its molecular weight is 482.36. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Psychotropic Activity

Research on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones indicates the chemical diversification of purine-2,6-dione derivatives has led to the identification of potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds have shown promising anxiolytic and antidepressant properties in vivo, highlighting their potential in psychotropic drug development. One study designed new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for these receptors, with specific derivatives showing antidepressant-like and anxiolytic-like activities in mouse models (Chłoń-Rzepa et al., 2013).

Vasodilatory Activity and Antiasthmatic Potential

Another area of interest is the development of xanthene derivatives as antiasthmatic agents. Derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been synthesized and characterized for their vasodilator activity, indicating potential applications in treating asthma. Specifically, compounds with di-chloro substitution have shown significant activity, suggesting a promising direction for future anti-asthmatic drug development (Bhatia et al., 2016).

Antihistaminic and Cardiovascular Activity

Derivatives of purine-2,6-dione have also been evaluated for antihistaminic activity, with some compounds demonstrating effective inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their utility in addressing allergic reactions and potentially asthma (Pascal et al., 1985). Additionally, the synthesis of 8-alkylamino derivatives has revealed compounds with significant antiarrhythmic and hypotensive activity, further expanding the therapeutic scope of purine-2,6-dione derivatives in cardiovascular diseases (Chłoń-Rzepa et al., 2004).

properties

IUPAC Name

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N5O4/c1-25-18-17(19(30)26(2)21(25)31)28(20(24-18)27-8-4-3-5-9-27)11-14(29)12-32-16-7-6-13(22)10-15(16)23/h6-7,10,14,29H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYVPYKPZZDRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC(COC4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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